molecular formula C12H15N3O3S B2876752 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034377-83-6

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2876752
CAS No.: 2034377-83-6
M. Wt: 281.33
InChI Key: GUECZWPCNHVMDI-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound characterized by the integration of furan and pyrazolyl groups with a cyclopropanesulfonamide moiety. This hybrid structure bestows it with a unique set of chemical and physical properties, enabling its potential utility in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves a multistep process:

  • Formation of Pyrazolyl Intermediate: : This is usually achieved through the condensation of hydrazine with an appropriate β-diketone or α,β-unsaturated ketone, resulting in the formation of a 1H-pyrazole structure.

  • Attachment of Furan Ring: : The furan ring can be introduced via electrophilic aromatic substitution or through the cyclization of an appropriate precursor.

  • Integration of Cyclopropanesulfonamide: : This step involves the reaction of the previously formed intermediate with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound demands optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry can be employed to ensure consistent production, and catalysts may be used to accelerate specific reaction steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, forming various oxidized derivatives.

  • Reduction: : Reduction can target the nitrogens in the pyrazole ring, potentially leading to saturated analogs.

  • Substitution: : Both the furan and pyrazole rings can participate in substitution reactions, which can be exploited to introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Various halides or organometallic reagents under controlled conditions.

Major Products

  • Oxidation Products: : Hydroxylated or carboxylated derivatives.

  • Reduction Products: : Dihydropyrazole derivatives.

  • Substitution Products: : Halogenated or alkylated analogs.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has shown promise in several scientific fields:

  • Chemistry: : Used as a building block in organic synthesis for the development of new materials.

  • Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

  • Medicine: : Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide exerts its effects can vary based on its application:

  • Enzyme Inhibition: : It may bind to active sites or allosteric sites of enzymes, altering their activity.

  • Pathway Modulation: : The compound can interact with specific molecular pathways, affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

When compared to other compounds with similar functional groups or structural motifs, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide stands out due to its combined functionalities:

  • Furan Derivatives: : Such as 2-furylmethanol, which lacks the pyrazole and sulfonamide groups, limiting its biological activity.

  • Pyrazole Derivatives: : Like 1H-pyrazole-4-carboxylic acid, which does not have the furan and cyclopropanesulfonamide integration, affecting its chemical reactivity and stability.

Other similar compounds may include:

  • 2-(5-(furan-2-yl)-1H-pyrazol-4-yl)ethanol

  • N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)benzamide

This unique integration of multiple active groups within this compound imparts it with distinct characteristics that enhance its applicability and effectiveness in various scientific domains.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-19(17,12-1-2-12)14-4-5-15-8-11(7-13-15)10-3-6-18-9-10/h3,6-9,12,14H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECZWPCNHVMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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